Trityl olMesartan acid

Beschreibung

Eigenschaften

IUPAC Name |

5-(2-hydroxypropan-2-yl)-2-propyl-3-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H40N6O3/c1-4-16-37-44-39(42(2,3)52)38(41(50)51)48(37)29-30-25-27-31(28-26-30)35-23-14-15-24-36(35)40-45-46-47-49(40)43(32-17-8-5-9-18-32,33-19-10-6-11-20-33)34-21-12-7-13-22-34/h5-15,17-28,52H,4,16,29H2,1-3H3,(H,50,51) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBRMIXBFMUWHHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN=NN4C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C(=O)O)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H40N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30597610 | |

| Record name | 4-(2-Hydroxypropan-2-yl)-2-propyl-1-({2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-1H-imidazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30597610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

688.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

761404-85-7 | |

| Record name | 4-(2-Hydroxypropan-2-yl)-2-propyl-1-({2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-1H-imidazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30597610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Definitive Guide to N2-Trityl Olmesartan Acid: Structure, Synthesis, and Analytical Control

A Senior Application Scientist's In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N2-Trityl Olmesartan Acid, a critical intermediate and process-related impurity in the synthesis of the antihypertensive drug, Olmesartan Medoxomil. This document delves into the precise chemical structure, including the crucial N2-tritylation of the tetrazole ring, detailed synthesis protocols, physicochemical properties, and its significant role in the quality control of Olmesartan Medoxomil. This guide is intended to be an essential resource for researchers, synthetic chemists, and analytical scientists in the pharmaceutical industry, offering both theoretical understanding and practical, field-proven insights.

Introduction: The Significance of N2-Trityl Olmesartan Acid in Olmesartan Medoxomil Synthesis

Olmesartan medoxomil is a potent and widely prescribed angiotensin II receptor blocker (ARB) for the management of hypertension.[1] The synthesis of this complex molecule involves a multi-step process, with N2-Trityl Olmesartan Acid emerging as a key intermediate. The trityl group serves as a protecting group for the tetrazole moiety during the synthesis, and its subsequent removal is a critical step in forming the final active pharmaceutical ingredient (API).[2] Consequently, N2-Trityl Olmesartan Acid is also a significant process-related impurity that must be carefully monitored and controlled to ensure the purity, safety, and efficacy of Olmesartan Medoxomil. A thorough understanding of its chemical properties and behavior is therefore paramount for any professional involved in the development and manufacturing of this important therapeutic agent.

Unraveling the Chemical Structure: The N2-Trityl Isomer

A critical aspect of N2-Trityl Olmesartan Acid that has been a subject of clarification in the scientific literature is the precise point of attachment of the bulky trityl protecting group to the tetrazole ring. While some earlier representations and commercial catalogs may have depicted the N1-trityl isomer, definitive studies employing single-crystal X-ray diffraction (SCXRD) have unequivocally confirmed that the thermodynamically more stable N2-trityl isomer is the one formed during the synthesis of olmesartan intermediates.[3][4]

This distinction is not merely academic; the correct structural assignment is fundamental for understanding reaction mechanisms, predicting potential side reactions, and for the accurate identification and characterization of impurities.

Chemical Name: 4-(2-hydroxypropan-2-yl)-2-propyl-1-((2'-(2-trityl-2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-imidazole-5-carboxylic acid[5]

Molecular Formula: C₄₃H₄₀N₆O₃[6]

Molecular Weight: 688.82 g/mol [6]

CAS Number: 752179-89-8[6]

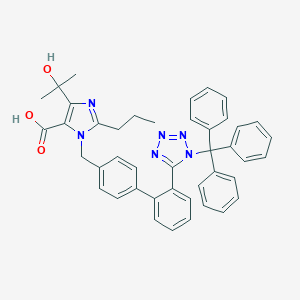

Below is a 2D representation of the correct N2-Trityl Olmesartan Acid structure.

Caption: 2D Chemical Structure of N2-Trityl Olmesartan Acid.

Synthesis of N2-Trityl Olmesartan Acid

N2-Trityl Olmesartan Acid is typically synthesized via the hydrolysis of its corresponding ester precursor, most commonly the ethyl or methyl ester. This saponification reaction is a standard procedure in organic synthesis.

Synthetic Pathway Overview

The general synthetic approach involves the alkaline hydrolysis of N2-Trityl Olmesartan Ethyl Ester. This process can be visualized as a two-step sequence: the formation of the carboxylate salt followed by acidification to yield the final carboxylic acid.

Caption: General Synthetic Pathway for N2-Trityl Olmesartan Acid.

Detailed Experimental Protocol: A Representative Synthesis

The following protocol is a representative procedure for the laboratory-scale synthesis of N2-Trityl Olmesartan Acid from its ethyl ester.

Materials:

-

N2-Trityl Olmesartan Ethyl Ester

-

Tetrahydrofuran (THF) or 1,4-Dioxane

-

Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH)

-

Deionized Water

-

Hydrochloric Acid (HCl) or Acetic Acid (for acidification)

-

Ethyl Acetate (for extraction)

-

Brine solution

-

Anhydrous Sodium Sulfate or Magnesium Sulfate

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve N2-Trityl Olmesartan Ethyl Ester in a suitable solvent system such as a mixture of THF and water (e.g., 2:1 v/v) or 1,4-dioxane and water.[6]

-

Hydrolysis: To the stirred solution, add an aqueous solution of a base such as sodium hydroxide or lithium hydroxide (typically 1.1 to 1.5 equivalents).

-

Reaction Monitoring: Allow the reaction to stir at room temperature or with gentle heating (e.g., 40-50 °C) for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully acidify the reaction mixture to a pH of approximately 3-4 with a suitable acid (e.g., 1N HCl or acetic acid).[6]

-

The product may precipitate out of the solution upon acidification. If so, it can be collected by filtration.

-

Alternatively, the product can be extracted into an organic solvent such as ethyl acetate.

-

-

Extraction and Purification:

-

If extraction is performed, separate the organic layer.

-

Wash the organic layer sequentially with deionized water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter to remove the drying agent.

-

Concentrate the filtrate under reduced pressure to obtain the crude N2-Trityl Olmesartan Acid.

-

-

Final Product: The crude product can be further purified by recrystallization or chromatography if necessary to achieve the desired purity.

Physicochemical Properties

The physicochemical properties of N2-Trityl Olmesartan Acid are crucial for its handling, formulation, and analytical characterization.

| Property | Value | Source(s) |

| Molecular Formula | C₄₃H₄₀N₆O₃ | [6] |

| Molecular Weight | 688.82 g/mol | [6] |

| Appearance | White to off-white solid | General |

| Boiling Point (Predicted) | 901.0 ± 75.0 °C at 760 mmHg | [6] |

| Density (Predicted) | 1.22 ± 0.1 g/cm³ | [6] |

| pKa (Predicted) | 2.39 ± 0.50 | [6] |

| LogP (Predicted) | 7.97 | [6] |

| Solubility | Soluble in DMSO and Methanol. | [6] |

Analytical Characterization

The definitive identification and purity assessment of N2-Trityl Olmesartan Acid rely on a combination of spectroscopic and chromatographic techniques.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural elucidation of N2-Trityl Olmesartan Acid. While full spectral data is often proprietary to commercial suppliers of reference standards, the key characteristic signals would include the aromatic protons of the trityl and biphenyl groups, the methylene protons connecting the biphenyl and imidazole moieties, the propyl group protons, and the methyl protons of the hydroxypropyl group. The absence of the ethyl ester signals and the presence of a carboxylic acid proton signal (which may be broad or exchangeable with D₂O) are key indicators of successful hydrolysis.[7][8]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the molecule.

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the O-H stretch of the carboxylic acid and alcohol, the C=O stretch of the carboxylic acid, and various C-H and C=C aromatic stretches.

Chromatographic Purity Assessment: A Validated HPLC-UV Method

High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method for assessing the purity of N2-Trityl Olmesartan Acid and for its quantification as an impurity in Olmesartan Medoxomil.[9][10]

A Representative HPLC Method:

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: A gradient elution is typically employed.

-

Mobile Phase A: An aqueous buffer, such as 10 mM sodium dihydrogen orthophosphate, with the pH adjusted to the acidic range (e.g., 2.7 with trifluoroacetic acid).

-

Mobile Phase B: Acetonitrile.

-

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: UV detection at a wavelength of approximately 254 nm.

-

Column Temperature: Maintained at a constant temperature, for example, 30 °C.

This method allows for the separation of N2-Trityl Olmesartan Acid from the active pharmaceutical ingredient, Olmesartan Medoxomil, its precursor N2-Trityl Olmesartan Ethyl Ester, and other related impurities.

Caption: A typical workflow for the HPLC analysis of N2-Trityl Olmesartan Acid.

Role in Quality Control and as a Reference Standard

As a known process-related impurity, N2-Trityl Olmesartan Acid plays a crucial role in the quality control of Olmesartan Medoxomil. Pharmaceutical regulatory agencies require that impurities in drug substances and products are identified, quantified, and controlled within acceptable limits.

Therefore, highly purified N2-Trityl Olmesartan Acid is used as a reference standard for:

-

Method Development and Validation: To develop and validate analytical methods capable of accurately detecting and quantifying this impurity.

-

Routine Quality Control Testing: To confirm that batches of Olmesartan Medoxomil meet the required purity specifications.

-

Stability Studies: To monitor the potential for degradation of other intermediates into N2-Trityl Olmesartan Acid under various storage conditions.

Conclusion

N2-Trityl Olmesartan Acid is a molecule of significant importance in the synthesis and quality control of Olmesartan Medoxomil. A precise understanding of its N2-trityl chemical structure, synthesis via ester hydrolysis, and analytical characterization is essential for pharmaceutical scientists and professionals. This in-depth guide provides a solid foundation of both theoretical knowledge and practical insights to support the development and manufacture of high-quality Olmesartan Medoxomil.

References

-

N2-Trityl OlMesartan Acid. LookChem.

-

LC and NMR Studies for Identification and Characterization of Degradation Byproducts of Olmesartan Acid, Elucidation of Their Degradation Pathway and Ecotoxicity Assessment. PMC.

-

(PDF) Synthesis and Physicochemical Characterization of the Process-Related Impurities of Olmesartan Medoxomil. Do 5-(Biphenyl-2-yl)-1-triphenylmethyltetrazole Intermediates in Sartan Syntheses Exist? ResearchGate.

-

1H NMR spectrum of Compound 32. The Royal Society of Chemistry.

-

A Competent and Commercially Viable Process for the Synthesis of the Anti-Hypertensive Drug Olmesartan Medoxomil. NIH.

-

N2-Trityl Olmesartan Acid. LGC Standards.

-

N2-Trityl O-Methyl Ether Olmesartan Acid. SynThink Research Chemicals.

-

Development of RP-HPLC method for estimation of Olmesartan Medoxomil in tablet dosage forms. Der Pharma Chemica.

-

Olmesartan Methyl Ester N2-Trityl Impurity and N2-Trityl Olmesartan Methyl Ester. Allmpus.

-

Synthesis and Physicochemical Characterization of the Process-Related Impurities of Olmesartan Medoxomil. Do 5-(Biphenyl-2-yl)-1-triphenylmethyltetrazole Intermediates in Sartan Syntheses Exist? PMC.

-

Olmesartan Medoxomil Cyclic Impurty N2-Trityl. Axios Research.

-

Olmesartan Medoxomil EP Impurities. SynThink Research Chemicals.

-

EP2036904A1 - A process for the preparation of olmesartan medoxomil. Google Patents.

-

Investigation of hydrolysis of olmesartan medoxomil in different pH buffers by simultaneously measuring olmesartan medoxomil and olmesartan. Research journals.

-

Olmesartan-impurities. Pharmaffiliates.

-

Olmesartan Impurities. SynZeal.

-

WO2008043996A2 - Process for preparing trityl olmesartan medoxomil and olmesartan medoxomil. Google Patents.

-

N-Trityl Olmesartan Ethyl Ester. Chemicea.

-

A Competent and Commercially Viable Process for the Synthesis of the Anti-Hypertensive Drug Olmesartan Medoxomil. NIH.

Sources

- 1. A Competent and Commercially Viable Process for the Synthesis of the Anti-Hypertensive Drug Olmesartan Medoxomil - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Physicochemical Characterization of the Process-Related Impurities of Olmesartan Medoxomil. Do 5-(Biphenyl-2-yl)-1-triphenylmethyltetrazole Intermediates in Sartan Syntheses Exist? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N2-Trityl Olmesartan Acid | LGC Standards [lgcstandards.com]

- 5. N2-Trityl OlMesartan Acid|lookchem [lookchem.com]

- 6. synthinkchemicals.com [synthinkchemicals.com]

- 7. Validated Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Azelnidipine and Olmesartan in Their Combined Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. journals.plos.org [journals.plos.org]

- 10. synthinkchemicals.com [synthinkchemicals.com]

Introduction: The Significance of Trityl Olmesartan Acid in Olmesartan Medoxomil Synthesis

An In-Depth Technical Guide to the Physicochemical Properties of Trityl Olmesartan Acid

For the attention of researchers, scientists, and professionals in drug development, this document provides a comprehensive technical overview of the physical and chemical properties of Trityl olmesartan acid. This guide is structured to deliver not just data, but a deeper understanding of the causality behind experimental choices and the rationale for specific analytical methodologies.

Trityl olmesartan acid is a critical intermediate in the synthesis of Olmesartan medoxomil, an angiotensin II receptor blocker (ARB) used to treat high blood pressure. The "trityl" group (triphenylmethyl) serves as a protecting group for the imidazole nitrogen during the alkylation of the biphenyl-tetrazole side chain. The subsequent deprotection of the trityl group and esterification of the carboxylic acid yields the active pharmaceutical ingredient (API), Olmesartan medoxomil. Understanding the physicochemical properties of this intermediate is paramount for process optimization, impurity profiling, and ensuring the final API's quality and purity.

Chemical Identity and Structure

The structural integrity of Trityl olmesartan acid is the foundation of its chemical behavior.

Chemical Name: 4-(1-hydroxy-1-methylethyl)-2-propyl-1-((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-imidazole-5-carboxylic acid

Molecular Formula: C₄₈H₄₄N₆O₃

Molecular Weight: 760.91 g/mol

The molecule features several key functional groups that dictate its properties: a bulky, hydrophobic trityl group, an imidazole ring, a carboxylic acid, a hydroxyl group, and a biphenyl-tetrazole moiety.

Caption: 2D chemical structure of Trityl olmesartan acid.

Physicochemical Properties

A comprehensive understanding of the physical properties of Trityl olmesartan acid is essential for its handling, purification, and formulation.

| Property | Value |

| Appearance | White to off-white crystalline powder |

| Melting Point | Approximately 178-182 °C (with decomposition) |

| Solubility | Soluble in dichloromethane, chloroform, acetone, and ethyl acetate. Sparingly soluble in methanol. Insoluble in water. |

| pKa | The carboxylic acid has an estimated pKa of 3-4. The imidazole ring has an estimated pKa of 5-6. |

Expert Insights: The high melting point suggests a stable crystalline lattice. The molecule's poor aqueous solubility is dominated by the large, nonpolar trityl and biphenyl groups. This necessitates the use of organic solvents for reactions and purification, typically crystallization.

Spectroscopic and Analytical Characterization

Robust analytical methods are crucial for confirming the identity and purity of Trityl olmesartan acid.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone for assessing the purity of Trityl olmesartan acid and for monitoring the progress of its synthesis and subsequent deprotection.

Protocol: Reverse-Phase HPLC for Purity Assessment

-

Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

-

Gradient:

-

0-5 min: 30% B

-

5-25 min: 30% to 90% B

-

25-30 min: 90% B

-

30.1-35 min: 30% B

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve 1 mg of Trityl olmesartan acid in 1 mL of a 1:1 mixture of Mobile Phase A and B.

Causality: The C18 stationary phase provides the necessary hydrophobicity to retain the nonpolar Trityl olmesartan acid. The gradient elution with acetonitrile is required to elute the highly retained compound from the column in a reasonable time with good peak shape. Trifluoroacetic acid is used as an ion-pairing agent to improve peak symmetry of the acidic and basic moieties.

Caption: HPLC workflow for purity analysis of Trityl olmesartan acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is indispensable for the structural elucidation of Trityl olmesartan acid.

-

¹H NMR (500 MHz, CDCl₃):

-

δ 7.1-7.5 (m, 15H): Protons of the three phenyl rings of the trityl group.

-

δ 7.0-8.0 (m, 8H): Protons of the biphenyl ring system.

-

δ 5.5 (s, 2H): Methylene protons connecting the imidazole and biphenyl rings.

-

δ 2.6 (t, 2H), 1.6 (m, 2H), 0.9 (t, 3H): Protons of the propyl group on the imidazole ring.

-

δ 1.7 (s, 6H): Protons of the two methyl groups of the hydroxy-isopropyl moiety.

-

Carboxylic acid and hydroxyl protons may be broad or exchange with residual water in the solvent.

-

-

¹³C NMR (125 MHz, CDCl₃):

-

δ ~170 ppm: Carboxylic acid carbon.

-

δ 125-145 ppm: Aromatic carbons of the trityl and biphenyl groups.

-

δ ~82 ppm: Quaternary carbon of the trityl group attached to the tetrazole nitrogen.

-

Other aliphatic carbons will appear in the upfield region.

-

Trustworthiness: The combination of ¹H and ¹³C NMR provides a complete carbon-hydrogen framework of the molecule. 2D NMR techniques like COSY and HSQC can be employed for unambiguous assignment of all signals, creating a self-validating structural confirmation.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound.

-

Electrospray Ionization (ESI-MS): In positive ion mode, the protonated molecule [M+H]⁺ is observed at m/z 761.9. In negative ion mode, the deprotonated molecule [M-H]⁻ is observed at m/z 759.9. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Chemical Stability and Degradation

Trityl olmesartan acid's stability is a critical factor in its storage and handling.

-

Acidic Conditions: The trityl group is highly susceptible to cleavage under acidic conditions (e.g., trifluoroacetic acid, hydrochloric acid). This lability is exploited in the synthesis of Olmesartan medoxomil for the deprotection step.

-

Thermal Stability: The compound may decompose near its melting point. Long-term storage should be at reduced temperatures (2-8 °C) under an inert atmosphere.

-

Oxidative Stability: While generally stable to air, prolonged exposure to strong oxidizing agents should be avoided.

Caption: Acid-catalyzed deprotection of Trityl olmesartan acid.

Conclusion

The physicochemical properties of Trityl olmesartan acid are well-defined and critical to the successful synthesis of Olmesartan medoxomil. Its characterization relies on a suite of analytical techniques, with HPLC being central to purity control and NMR providing definitive structural confirmation. The compound's inherent instability in acidic media is a key chemical property that is leveraged for its conversion to the penultimate intermediate in the API synthesis. A thorough understanding and control of these properties are essential for any scientist or researcher working in the field of pharmaceutical development.

References

-

Synthesis and Characterization of Olmesartan Medoxomil and its Impurities. Journal of Chemical and Pharmaceutical Research, [Link].

-

A simple and efficient process for the synthesis of olmesartan medoxomil. Arkivoc, [Link].

-

Development and Validation of a Stability-Indicating HPLC Method for the Determination of Olmesartan Medoxomil. Chromatographia, [Link].

Trityl olMesartan acid CAS number and molecular weight

An In-Depth Technical Guide to Trityl Olmesartan Acid: Synthesis, Characterization, and Application in Olmesartan Medoxomil Production

Introduction

Trityl olmesartan acid, a complex organic molecule, holds a pivotal position in the field of pharmaceutical manufacturing. It serves as a critical intermediate in the synthesis of Olmesartan Medoxomil, a widely prescribed angiotensin II receptor antagonist for the treatment of hypertension.[1][2] The purity and yield of Trityl olmesartan acid directly impact the quality of the final Active Pharmaceutical Ingredient (API). Consequently, a thorough understanding of its synthesis, characterization, and handling is paramount for researchers, scientists, and drug development professionals. This guide provides a comprehensive technical overview, grounded in established scientific literature, to elucidate the core aspects of this essential compound.

Physicochemical Properties

Trityl olmesartan acid is primarily known as a key synthetic precursor. Its fundamental properties are summarized below, providing a foundational dataset for laboratory and industrial applications.

| Property | Value | References |

| CAS Number | 761404-85-7 | [2][3][4][5][6] |

| Molecular Formula | C₄₃H₄₀N₆O₃ | [2][3][4][6] |

| Molecular Weight | 688.82 g/mol | [2] |

| IUPAC Name | 4-(1-Hydroxy-1-methylethyl)-2-propyl-1-({2'-[2-(triphenylmethyl)-2H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-1H-imidazole-5-carboxylic acid | [3] |

| Synonyms | Olmesartan N1-Trityl Impurity, 4-(2-Hydroxypropan-2-yl)-2-propyl-1-((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-imidazole-5-carboxylic acid | [3] |

| Storage Conditions | 2°C - 8°C |

The Synthetic Pathway: From Ester to Acid

The primary route to obtaining Trityl olmesartan acid involves the hydrolysis, or saponification, of its corresponding ethyl ester, Trityl Olmesartan Ethyl Ester. This process is a cornerstone of the overall synthesis of Olmesartan Medoxomil.

Synthesis Workflow: Saponification

The following diagram illustrates the conversion of the ethyl ester intermediate to Trityl olmesartan acid.

Caption: Saponification of Trityl Olmesartan Ethyl Ester.

Detailed Experimental Protocol: Saponification

This protocol is a synthesized methodology based on established industrial processes.[1][7][8]

-

Dissolution: Dissolve Trityl Olmesartan Ethyl Ester (1 equivalent) in a mixture of Tetrahydrofuran (THF) and ethanol at a controlled temperature, typically between 10–15°C.

-

Expertise & Experience: The use of a solvent mixture like THF/ethanol ensures the solubility of the relatively non-polar starting material while also being compatible with the aqueous base. The cooled temperature range (10-15°C) is critical for controlling the exothermic nature of the hydrolysis and preventing potential side reactions or degradation of the product.[1]

-

-

Saponification: Slowly add a pre-cooled aqueous solution of sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (approx. 1.05 equivalents) to the reaction mixture while maintaining the temperature at 10–15°C.

-

Expertise & Experience: A slight excess of the base ensures the complete conversion of the ester. The slow addition prevents temperature spikes that could lead to impurity formation.

-

-

Reaction Monitoring (Self-Validation): Stir the reaction for several hours (typically 5 hours or more).[1] Monitor the disappearance of the starting material using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Trustworthiness: This in-process control is a self-validating step. The reaction is only considered complete when the starting ester spot/peak is no longer detectable, ensuring the integrity of the subsequent steps.

-

-

Work-up and Isolation:

-

Once the reaction is complete, concentrate the reaction mass under reduced pressure to remove the organic solvents. This typically affords the sodium or lithium salt of Trityl olmesartan acid as a thick oil or solid.[1]

-

Dissolve the residue in water and perform washes with a non-polar organic solvent (e.g., ethyl acetate) to remove any unreacted starting material or non-polar impurities.

-

Carefully acidify the aqueous layer with a suitable acid (e.g., dilute HCl) to a slightly acidic pH. This protonates the carboxylate salt, causing the Trityl olmesartan acid to precipitate.

-

Isolate the precipitated solid by filtration, wash with purified water to remove residual salts, and dry under vacuum.

-

Pivotal Role in Olmesartan Medoxomil Synthesis

Trityl olmesartan acid is not the final product but a crucial stepping stone. It is subsequently esterified to form Trityl Olmesartan Medoxomil, which is then deprotected to yield the final API, Olmesartan Medoxomil.

Overall Synthesis Workflow

The following diagram outlines the complete synthetic route where Trityl olmesartan acid functions as the central intermediate.

Caption: Role of Trityl Olmesartan Acid in API synthesis.

The conversion of Trityl olmesartan acid to its medoxomil ester is typically achieved by reacting its salt form with 4-chloromethyl-5-methyl-1,3-dioxol-2-one.[7] The final, critical step is the removal of the trityl protecting group from the tetrazole ring, a process known as detritylation. This is accomplished under acidic conditions, often using acetic acid or hydrochloric acid, to release the active Olmesartan Medoxomil.[9][10][11]

Analytical Characterization

Rigorous analytical testing is essential to confirm the identity, purity, and quality of Trityl olmesartan acid. The combination of chromatographic and spectroscopic techniques provides a comprehensive profile of the compound.

| Analytical Technique | Purpose & Expected Outcome | References |

| High-Performance Liquid Chromatography (HPLC) | Purity Assessment: Determines the percentage purity of the compound and quantifies any related impurities, including residual starting material (ethyl ester). A high-purity sample should exhibit a single major peak with minimal secondary peaks. | [1] |

| Mass Spectrometry (MS) | Molecular Weight Confirmation: Confirms the molecular weight of the compound. The analysis should show a prominent mass peak corresponding to the molecular ion [M+H]⁺ at approximately 689.8 m/z. | [12] |

| Nuclear Magnetic Resonance (¹H-NMR) | Structural Elucidation: Provides detailed information about the chemical structure. The spectrum is expected to show characteristic peaks for the aromatic protons of the biphenyl and trityl groups, the imidazole proton, and the aliphatic protons of the propyl and hydroxy-isopropyl groups. | [12] |

| Infrared Spectroscopy (IR) | Functional Group Identification: Confirms the presence of key functional groups. Expected absorptions include a broad O-H stretch for the carboxylic acid, another O-H stretch for the tertiary alcohol, and C=O stretch for the carboxylic acid. | [12] |

Conclusion

Trityl olmesartan acid is more than a mere impurity; it is a specifically engineered intermediate whose precise synthesis and purification are fundamental to the industrial production of Olmesartan Medoxomil. The methodologies outlined in this guide—from controlled saponification to rigorous analytical validation—underscore the principles of chemical causality and self-validating protocols that are essential in modern pharmaceutical development. For scientists and researchers in this field, a mastery of the technical details surrounding Trityl olmesartan acid is indispensable for ensuring the quality, safety, and efficacy of the final therapeutic agent.

References

-

Pharmaffiliates. (n.d.). Olmesartan-impurities. Retrieved from [Link]

-

Reddy, M. et al. (2015). A Competent and Commercially Viable Process for the Synthesis of the Anti-Hypertensive Drug Olmesartan Medoxomil. Molecules, 20(2), 2446-2466. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Trityl Olmesartan Acid. Retrieved from [Link]

-

SynZeal. (n.d.). Olmesartan Impurities. Retrieved from [Link]

- Google Patents. (2008). WO2008043996A2 - Process for preparing trityl olmesartan medoxomil and olmesartan medoxomil.

-

Cybulski, M. et al. (2020). Synthesis and Physicochemical Characterization of the Process-Related Impurities of Olmesartan Medoxomil. Molecules, 25(23), 5576. Retrieved from [Link]

-

Pai, N. R., & Sawant, S. S. (2013). SYNTHESIS OF OLMESARTAN ACID IMPURITY OF OLMESARTAN MEDOXOMIL, ANTI-HYPERTENSIVE DRUG. Rasayan Journal of Chemistry, 6(3), 223-229. Retrieved from [Link]

-

Reddy, K. S. N. et al. (2010). Synthesis of related substances of olmesartan medoxomil, anti-hypertensive drug. ARKIVOC, 2010(ii), 292-302. Retrieved from [Link]

- Google Patents. (2012). CN102584804A - Process for preparing olmesartan medoxomil with trityl olmesartan medoxomil deprotection base.

Sources

- 1. A Competent and Commercially Viable Process for the Synthesis of the Anti-Hypertensive Drug Olmesartan Medoxomil - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Trityl olMesartan acid | 761404-85-7 [chemicalbook.com]

- 3. Trityl Olmesartan Acid | CAS No- 761404-85-7 | Olmesartan N1-Trityl Impurity [chemicea.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. Olmesartan Impurities | SynZeal [synzeal.com]

- 7. Trityl olmesartan synthesis - chemicalbook [chemicalbook.com]

- 8. mdpi.com [mdpi.com]

- 9. Bot Verification [rasayanjournal.co.in]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. CN102584804A - Process for preparing olmesartan medoxomil with trityl olmesartan medoxomil deprotection base - Google Patents [patents.google.com]

- 12. synthinkchemicals.com [synthinkchemicals.com]

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of highly pure and safe active pharmaceutical ingredients (APIs) is a cornerstone of modern drug development. This technical guide provides a comprehensive examination of Trityl Olmesartan acid, a critical process-related impurity encountered during the synthesis of Olmesartan medoxomil, a widely prescribed angiotensin II receptor antagonist for the treatment of hypertension. We will explore the chemical identity and formation mechanism of this impurity, detail robust analytical methodologies for its detection and quantification, discuss its potential impact on drug quality and safety, and outline effective control strategies in alignment with regulatory expectations. This guide is intended to serve as a valuable resource for scientists and professionals engaged in the development, manufacturing, and quality control of Olmesartan medoxomil.

Introduction to Olmesartan Medoxomil and the Imperative of Impurity Profiling

Olmesartan medoxomil is a prodrug that is rapidly hydrolyzed to its active metabolite, olmesartan, upon absorption. The presence of impurities in the final API, even in minute quantities, can significantly affect the quality, safety, and efficacy of the drug product.[1] Regulatory bodies, such as the International Council for Harmonisation (ICH), have established stringent guidelines for the control of impurities in new drug substances.[2][3] These guidelines necessitate the identification, reporting, and qualification of impurities above specific thresholds.[2][4] Understanding the genesis and characteristics of process-related impurities is therefore a critical aspect of API development and manufacturing.

Unveiling Trityl Olmesartan Acid: Chemical Identity and Formation

Chemical Structure and Properties

Trityl olmesartan acid, chemically known as 4-(1-hydroxy-1-methylethyl)-2-propyl-1-{[2'-(1-trityl-1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-1H-imidazole-5-carboxylic acid, is a key intermediate in several synthetic routes to Olmesartan medoxomil. The "trityl" group (triphenylmethyl) is a bulky protecting group used to mask the acidic proton of the tetrazole ring during the synthesis.

Chemical Formula: C₄₃H₄₀N₆O₃ Molecular Weight: 688.82 g/mol

The Genesis of an Impurity: Formation Pathway

The formation of Trityl olmesartan acid as an impurity is intrinsically linked to the deprotection step in the synthesis of Olmesartan medoxomil. A common synthetic strategy involves the deprotection of Trityl olmesartan medoxomil to yield the final API.[5][6] This deprotection is typically achieved by acid hydrolysis, often using aqueous acetic acid.[5][6][7]

If the hydrolysis of the medoxomil ester group occurs concurrently with or prior to the removal of the trityl protecting group from the tetrazole ring, Trityl olmesartan acid is formed. In essence, it is the trityl-protected version of olmesartan acid, another known process-related impurity.[1]

The following diagram illustrates the pivotal step in the synthesis of Olmesartan medoxomil where Trityl olmesartan acid can be generated as a process-related impurity.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]

- 3. database.ich.org [database.ich.org]

- 4. gmpinsiders.com [gmpinsiders.com]

- 5. A Competent and Commercially Viable Process for the Synthesis of the Anti-Hypertensive Drug Olmesartan Medoxomil - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. WO2013021312A1 - Process for the preparation of olmesartan medoxomil - Google Patents [patents.google.com]

Spectroscopic data interpretation for Trityl olMesartan acid (NMR, MS, IR)

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Trityl olmesartan acid, a key intermediate and potential impurity in the synthesis of the antihypertensive drug Olmesartan Medoxomil, requires rigorous structural characterization to ensure the quality and safety of the final active pharmaceutical ingredient (API).[1][2][3] This technical guide provides a comprehensive, in-depth analysis of the spectroscopic data for Trityl olmesartan acid (Chemical Formula: C₄₃H₄₀N₆O₃, Molecular Weight: 688.82 g/mol ), focusing on Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[4][5][6][7] By integrating data from these orthogonal techniques, this guide establishes a self-validating system for the unambiguous identification and structural elucidation of this critical compound. We will delve into the causality behind experimental choices, present detailed protocols, and synthesize the data to form a cohesive structural confirmation.

Introduction: The Analytical Imperative

In pharmaceutical development, the adage "you are what you measure" holds profound truth. The structural integrity of any API is contingent on the purity of its synthetic intermediates. Trityl olmesartan acid is one such intermediate, formed during the coupling of the imidazole core with the trityl-protected biphenyl tetrazole moiety.[8][9][10] Its correct structural formation is a critical control point in the manufacturing process. Any deviation or misidentification can lead to the generation of impurities, impacting the safety and efficacy profile of the final drug product. Therefore, a robust and multi-faceted analytical approach is not merely procedural but is fundamental to scientific integrity and regulatory compliance. This guide presents the synergistic application of NMR, MS, and IR spectroscopy to create a complete and verifiable analytical portrait of the molecule.

Molecular Structure of Trityl Olmesartan Acid

Caption: Molecular structure of Trityl Olmesartan Acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy provides the most definitive information regarding the carbon-hydrogen framework of a molecule. For a structure as complex as Trityl olmesartan acid, both ¹H and ¹³C NMR are indispensable for confirming the connectivity of the various substructures: the propyl-imidazole core, the biphenyl linker, the tetrazole ring, and the sterically demanding trityl protecting group.

Experimental Protocol: NMR Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of Trityl olmesartan acid reference standard.

-

Solvent Addition: Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.

-

Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

-

Standard Addition (Optional): Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher to ensure adequate signal dispersion.

Causality: The Choice of NMR Solvent

The selection of an appropriate deuterated solvent is the first critical decision in an NMR experiment.[11]

-

Expertise & Experience: Trityl olmesartan acid possesses both polar (carboxylic acid, imidazole, tetrazole) and non-polar (trityl, biphenyl, propyl) moieties. A solvent with a broad solubilizing range is required. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice due to its high polarity, which effectively dissolves the compound.[12][13] Deuterated chloroform (CDCl₃), while a common solvent, may struggle to fully dissolve the polar carboxylic acid, potentially leading to broadened signals or incomplete sample analysis.[13]

-

Trustworthiness: DMSO-d₆ has a residual proton signal around 2.50 ppm and a carbon signal around 39.52 ppm.[12][14] These signals are in a relatively uncongested region of the expected spectrum for Trityl olmesartan acid, minimizing the risk of signal overlap and ensuring reliable data interpretation. The high boiling point of DMSO also makes it suitable for variable temperature studies if required, though sample recovery can be more challenging than with volatile solvents like CDCl₃.[11]

¹H NMR Data Interpretation

The ¹H NMR spectrum provides a quantitative map of all proton environments in the molecule. The key is to analyze the chemical shift (δ), integration (number of protons), and multiplicity (splitting pattern).

Table 1: Predicted ¹H NMR Chemical Shifts for Trityl Olmesartan Acid in DMSO-d₆

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Supporting Evidence |

| ~12.0-13.0 | Broad Singlet | 1H | Carboxylic Acid (-COOH) | The acidic proton is highly deshielded and often exchanges, resulting in a broad signal. This is a hallmark of carboxylic acids. |

| ~6.8-7.8 | Multiplet | 23H | Aromatic (Trityl & Biphenyl) | The numerous protons of the three phenyl rings of the trityl group and the two phenyl rings of the biphenyl linker will create a complex, overlapping multiplet in the aromatic region.[9] |

| ~5.4 | Singlet | 2H | Imidazole-CH₂-Aryl | The methylene protons adjacent to the imidazole and biphenyl systems are diastereotopic and would be expected in this region, deshielded by the aromatic systems.[9] |

| ~4.5-5.0 | Singlet | 1H | Tertiary Alcohol (-OH) | The hydroxyl proton signal can be broad and its position is concentration-dependent. |

| ~2.4-2.6 | Triplet | 2H | Propyl α-CH₂ | These protons are adjacent to the imidazole ring, resulting in a downfield shift. The triplet pattern arises from coupling to the β-CH₂ protons.[9] |

| ~1.5 | Sextet | 2H | Propyl β-CH₂ | These methylene protons are split by both the α-CH₂ and γ-CH₃ groups.[9] |

| ~1.4 | Singlet | 6H | Isopropyl -C(CH₃)₂OH | The two methyl groups of the hydroxy-isopropyl moiety are equivalent, appearing as a single sharp peak.[9] |

| ~0.8 | Triplet | 3H | Propyl γ-CH₃ | This is the terminal methyl group of the propyl chain, appearing in the typical upfield aliphatic region, split into a triplet by the adjacent β-CH₂ group.[9] |

¹³C NMR Data Interpretation

The ¹³C NMR spectrum corroborates the ¹H NMR data by providing a count of unique carbon environments and information about their electronic nature.

Table 2: Predicted ¹³C NMR Chemical Shifts for Trityl Olmesartan Acid

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165-175 | Carboxylic Acid (-C OOH) | The carbonyl carbon of the acid is significantly deshielded, appearing far downfield. |

| ~120-150 | Aromatic & Imidazole Carbons | A large number of signals are expected in this region corresponding to the trityl, biphenyl, and imidazole ring carbons. |

| ~80-90 | Trityl Quaternary Carbon (C -Ph₃) | The sp³-hybridized carbon attached to three phenyl rings is characteristically found in this region. |

| ~70-75 | Isopropyl C -OH | The carbon bearing the hydroxyl group is shifted downfield due to the electronegative oxygen atom. |

| ~45-55 | Imidazole-C H₂-Aryl | The methylene bridge carbon. |

| ~20-35 | Propyl & Isopropyl Carbons | The remaining aliphatic carbons of the propyl chain and the isopropyl methyl groups appear upfield. |

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry is the definitive technique for determining the molecular weight of a compound, providing the most direct evidence of its elemental composition.

Experimental Protocol: ESI-MS Analysis

-

Sample Preparation: Prepare a dilute solution of Trityl olmesartan acid (~10-100 µg/mL) in a suitable solvent system, typically a mixture of methanol or acetonitrile and water, often with a small amount of formic acid (for positive ion mode) or ammonia (for negative ion mode) to aid ionization.

-

Infusion: Infuse the sample solution directly into the mass spectrometer's source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: Utilize an electrospray ionization (ESI) source. Set the capillary voltage, source temperature, and cone voltage to optimal values for the analyte.[15]

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-1000 amu).

Causality: The Choice of Ionization Method

-

Expertise & Experience: Electrospray Ionization (ESI) is a "soft" ionization technique, meaning it imparts minimal energy to the analyte during the ionization process.[16] This is crucial for a molecule like Trityl olmesartan acid, which could otherwise fragment easily. ESI allows for the gentle generation of gas-phase ions, making the intact molecular ion readily observable.[17]

-

Trustworthiness: ESI is highly sensitive and can be operated in either positive or negative ion mode.[17] For Trityl olmesartan acid, positive ion mode would protonate one of the basic nitrogen atoms in the imidazole or tetrazole rings to generate an [M+H]⁺ ion. Negative ion mode would deprotonate the carboxylic acid to yield an [M-H]⁻ ion. Detecting the molecule in both modes provides an exceptionally high degree of confidence in the molecular weight assignment.

MS Data Interpretation

The primary goal is to identify the molecular ion peak. Based on the molecular formula C₄₃H₄₀N₆O₃ and a molecular weight of 688.82, we expect:

-

Positive Ion Mode: [M+H]⁺ at m/z ≈ 689.83

-

Negative Ion Mode: [M-H]⁻ at m/z ≈ 687.81

A key secondary piece of evidence comes from fragmentation analysis. The bond between the tetrazole ring and the bulky trityl group is often labile. Collision-induced dissociation (CID) in the mass spectrometer would likely cause the loss of the trityl cation (C(C₆H₅)₃⁺), which has a mass of 243.26 Da. This provides powerful structural confirmation.

Caption: Key fragmentation pathway in ESI-MS/MS.

Table 3: Predicted Mass Spectrometry Data for Trityl Olmesartan Acid

| m/z (amu) | Ion | Mode | Interpretation |

| ~689.8 | [M+H]⁺ | Positive | Protonated molecular ion, confirming the molecular weight. |

| ~687.8 | [M-H]⁻ | Negative | Deprotonated molecular ion, providing orthogonal confirmation of MW. |

| ~447.5 | [M - C₁₉H₁₅]⁺ | Positive | Fragment ion resulting from the loss of the trityl group. |

| ~243.3 | [C(C₆H₅)₃]⁺ | Positive | The stable trityl cation, a characteristic fragment for trityl-protected compounds. |

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a unique "fingerprint."

Experimental Protocol: FT-IR Analysis

-

Sample Preparation (KBr Pellet): Mix a small amount of the sample (~1-2 mg) with ~100 mg of dry potassium bromide (KBr) powder. Grind the mixture thoroughly to a fine powder. Press the powder into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer.

-

Scan: Record the spectrum, typically over the range of 4000 to 400 cm⁻¹.

IR Data Interpretation

The IR spectrum of Trityl olmesartan acid is expected to show distinct absorption bands corresponding to its primary functional groups.

Table 4: Characteristic IR Absorption Frequencies for Trityl Olmesartan Acid

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 2500-3300 | Broad, Strong | O-H Stretch (Carboxylic Acid) | This extremely broad absorption is one of the most recognizable features in IR spectroscopy and is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[18][19][20][21][22] |

| ~3400 | Broad, Medium | O-H Stretch (Tertiary Alcohol) | The hydroxyl group from the isopropyl moiety will appear as a separate, less broad peak than the carboxylic acid. |

| >3000 | Medium, Sharp | Aromatic C-H Stretch | Stretching vibrations of C-H bonds where the carbon is part of an aromatic ring typically occur just above 3000 cm⁻¹.[18] |

| <3000 | Medium, Sharp | Aliphatic C-H Stretch | Stretching vibrations for the propyl and isopropyl C-H bonds occur just below 3000 cm⁻¹. |

| 1690-1720 | Strong, Sharp | C=O Stretch (Carboxylic Acid) | The carbonyl stretch of the carboxylic acid is a very strong and sharp absorption, providing clear evidence for this functional group.[19][20][21] |

| 1450-1600 | Medium-Strong | C=C Stretch (Aromatic Rings) | These absorptions arise from the carbon-carbon double bond stretching within the numerous aromatic rings. |

| 1000-1300 | Medium-Strong | C-O Stretch | The C-O single bond stretches from the carboxylic acid and the tertiary alcohol will appear in the fingerprint region.[20][21] |

Holistic Data Synthesis: A Unified Conclusion

Caption: Workflow for integrated spectroscopic analysis.

-

MS provides the molecular weight (688.82 g/mol ), confirmed by the [M+H]⁺ and [M-H]⁻ ions. This establishes the elemental formula: C₄₃H₄₀N₆O₃.

-

IR confirms the presence of the critical functional groups predicted by the structure: a carboxylic acid (broad O-H, strong C=O), an alcohol (O-H), and aromatic rings (C=C).

-

NMR puts all the pieces together. ¹H NMR confirms the number and types of protons, their integration matches the formula from MS, and their splitting patterns reveal the connectivity (e.g., the propyl chain). ¹³C NMR confirms the carbon skeleton. The complex aromatic signals in ¹H NMR are consistent with the 23 aromatic protons of the trityl and biphenyl systems, and the characteristic upfield signals confirm the aliphatic portions of the molecule.

Together, these three spectroscopic techniques provide a complementary and self-validating dataset that allows for the confident and unambiguous structural assignment of Trityl olmesartan acid, an essential step in ensuring the quality and consistency of pharmaceutical manufacturing.

References

- BenchChem. (2025).

- Chemistry For Everyone. (2025).

- MDPI. (2020). Synthesis and Physicochemical Characterization of the Process-Related Impurities of Olmesartan Medoxomil. MDPI.

- BioChromato. (2018). NMR solvent selection - that also allows sample recovery.

- Creative Proteomics. (n.d.). Electrospray Ionization.

- Specac Ltd. (n.d.). Interpreting Infrared Spectra. Specac Ltd.

- Sigma-Aldrich. (n.d.). NMR Solvents. Sigma-Aldrich.

- Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry.

- RSC Publishing. (n.d.). An approach toward quantification of organic compounds in complex environmental samples using high-resolution electrospray ionization mass spectrometry. Analytical Methods.

- Elsevier. (2002). The application of electrospray ionization mass spectrometry (ESI MS)

- Biosynth. (n.d.). Trityl olmesartan acid. Biosynth.

- ResearchGate. (2025). Spectrophotometric Estimation of Olmesartan Medoxomil and Hydrochlorothiazide in Tablet.

- University of Calgary. (n.d.). IR: carboxylic acids. University of Calgary.

- ResearchGate. (n.d.). (PDF) Investigating the ionization of dissolved organic matter by electrospray ionization.

- Chemguide. (n.d.). Interpreting infra-red spectra. Chemguide.

- Echemi. (2024). IR Spectra for Carboxylic Acid | Detailed Guide. Echemi.

- ResearchGate. (2020). What is the most suitable NMR solvent for carbon-based materials?

- PubMed Central (PMC). (n.d.). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte.

- Organic Chemistry. (2017). Solvents in NMR Spectroscopy. YouTube.

- National Institutes of Health (NIH). (n.d.). A Competent and Commercially Viable Process for the Synthesis of the Anti-Hypertensive Drug Olmesartan Medoxomil.

- ACS Publications. (2022). Identification, Synthesis, and Comprehension of an Imidazole N-3 Regioisomeric Impurity of Olmesartan Medoxomil Key Intermediate. Organic Process Research & Development.

- Foundry Journal. (n.d.). Analytical Techniques for Olmesartan Assessment: A Comprehensive Review. Foundry Journal.

- Pharmaffiliates. (n.d.). Olmesartan-impurities.

- Walsh Medical Media. (2011). Development of Spectrophotometric Method for Quantitative Estimation of Amlodipine Besylate, Olmesartan Medoxomil and Hydrochlor. Walsh Medical Media.

- PubMed Central (PMC). (n.d.). Development of the UV spectrophotometric method of Olmesartan medoxomil in bulk drug and pharmaceutical formulation and stress degradation studies.

- SynThink Research Chemicals. (n.d.). Trityl Olmesartan. SynThink Research Chemicals.

- Pharmaffiliates. (n.d.). olmesartan medoxomil and its Impurities.

- SynThink Research Chemicals. (n.d.). Olmesartan Trityl Alcohol impurity. SynThink Research Chemicals.

- ChemicalBook. (2025). Trityl olMesartan acid. ChemicalBook.

- Venkatasai Life Sciences. (n.d.). Olmesartan N1-Trityl Impurity.

- Rasayan Journal of Chemistry. (2013). SYNTHESIS OF OLMESARTAN ACID IMPURITY OF OLMESARTAN MEDOXOMIL, ANTI-HYPERTENSIVE DRUG. Rasayan Journal of Chemistry.

- SynZeal. (n.d.). Trityl Olmesartan Acid. SynZeal.

- Google Patents. (n.d.). WO2008043996A2 - Process for preparing trityl olmesartan medoxomil and olmesartan medoxomil.

- PubChem. (n.d.). Tritylolmesartan medoxomil.

- GalChimia. (n.d.). Trityl olmesartan acid. GalChimia.

- ChemSrc. (2025). Trityl Olmesartan Acid. ChemSrc.

- SynZeal. (n.d.). Olmesartan Impurities. SynZeal.

Sources

- 1. Trityl olMesartan acid | 761404-85-7 [chemicalbook.com]

- 2. Olmesartan N1-Trityl Impurity : Venkatasai Life Sciences [venkatasailifesciences.com]

- 3. Trityl Olmesartan Acid | 761404-85-7 | SynZeal [synzeal.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. Trityl olmesartan acid - GalChimia [catalog.galchimia.com]

- 7. Trityl Olmesartan Acid | CAS#:761404-85-7 | Chemsrc [chemsrc.com]

- 8. Synthesis and Physicochemical Characterization of the Process-Related Impurities of Olmesartan Medoxomil. Do 5-(Biphenyl-2-yl)-1-triphenylmethyltetrazole Intermediates in Sartan Syntheses Exist? [mdpi.com]

- 9. A Competent and Commercially Viable Process for the Synthesis of the Anti-Hypertensive Drug Olmesartan Medoxomil - PMC [pmc.ncbi.nlm.nih.gov]

- 10. WO2008043996A2 - Process for preparing trityl olmesartan medoxomil and olmesartan medoxomil - Google Patents [patents.google.com]

- 11. NMR solvent selection - that also allows sample recovery [biochromato.com]

- 12. NMR Solvents [sigmaaldrich.com]

- 13. researchgate.net [researchgate.net]

- 14. youtube.com [youtube.com]

- 15. repository.geologyscience.ru [repository.geologyscience.ru]

- 16. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 18. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 19. masterorganicchemistry.com [masterorganicchemistry.com]

- 20. orgchemboulder.com [orgchemboulder.com]

- 21. chemguide.co.uk [chemguide.co.uk]

- 22. echemi.com [echemi.com]

An In-depth Technical Guide to the Structural Differences Between N1 and N2-Trityl Olmesartan Acid Regioisomers

Introduction: The Significance of Regioisomeric Purity in Olmesartan Synthesis

Olmesartan, a potent and selective angiotensin II receptor blocker (ARB), is a cornerstone in the management of hypertension.[1] Its synthesis is a multi-step process wherein precise control of chemical structure is paramount to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). A critical intermediate in this synthesis is Trityl Olmesartan, which is subsequently deprotected to yield the active olmesartan molecule. The tritylation of the tetrazole moiety of olmesartan can theoretically lead to two distinct regioisomers: N1-Trityl Olmesartan acid and N2-Trityl Olmesartan acid.

For drug development professionals and researchers, understanding the structural nuances between these two isomers is not merely an academic exercise. The specific point of attachment of the bulky trityl protecting group influences the molecule's three-dimensional structure, its reactivity in subsequent synthetic steps, and potentially the impurity profile of the final drug product. This guide provides a detailed technical examination of the structural differences between these two regioisomers, the analytical techniques used for their differentiation, and the synthetic context of their formation.

The Predominant Regioisomer: A Paradigm Shift in Understanding

For many years, the scientific literature and chemical databases commonly depicted the tritylated intermediate of olmesartan as the N1-isomer. However, rigorous investigation using single-crystal X-ray diffraction (SCXRD) has definitively overturned this assumption. A pivotal study revealed that the trityl substituent is, in fact, attached to the N-2 nitrogen atom of the tetrazole ring. This finding has significant implications, necessitating a revision of the established structural formula for this key intermediate. The N2-isomer is the thermodynamically more stable and, consequently, the predominantly formed product under typical synthetic conditions. The N1-isomer, while theoretically possible, is generally considered an impurity.

Caption: Molecular structures of N1 and N2-Trityl Olmesartan acid.

Structural Elucidation and Spectroscopic Differentiation

The unambiguous differentiation between the N1 and N2 regioisomers is crucial for quality control and process development. This is primarily achieved through a combination of advanced spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being the most powerful tool.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Analytical Tool

NMR spectroscopy provides a detailed picture of the chemical environment of each atom in a molecule. Key differences in the NMR spectra of the N1 and N2 isomers allow for their clear identification.

¹³C NMR Spectroscopy:

The most reliable diagnostic feature in the ¹³C NMR spectrum is the chemical shift of the C5 carbon of the tetrazole ring. Due to the differences in the electronic environment, the C5 carbon in the N2-isomer is significantly deshielded (appears at a higher ppm value) compared to the N1-isomer. This downfield shift for the C5 carbon in 2-substituted tetrazoles is a well-established trend and serves as a primary method for distinguishing the two regioisomers.

¹H NMR Spectroscopy:

The ¹H NMR spectra also exhibit subtle but consistent differences. The protons on the biphenyl ring system, particularly those ortho to the tetrazole ring, experience different magnetic environments in the two isomers. This results in distinct chemical shifts and coupling patterns. The spatial proximity of the bulky trityl group to these protons in each isomer influences their chemical shifts.

| Spectroscopic Feature | N1-Trityl Olmesartan Acid (Expected) | N2-Trityl Olmesartan Acid (Observed/Predominant) | Rationale for Difference |

| ¹³C NMR: Tetrazole C5 Shift | Lower ppm value (more shielded) | Higher ppm value (more deshielded) | Different electronic environment at C5 due to N-substitution pattern. |

| ¹H NMR: Biphenyl Protons | Distinct chemical shifts due to proximity to the N1-substituted tetrazole. | Characteristic chemical shifts reflecting the N2-substitution pattern. | Anisotropic effect of the trityl group and the tetrazole ring. |

| NOESY Correlations | Expected correlation between trityl protons and protons on the biphenyl ring proximal to the N1 position. | Expected correlation between trityl protons and protons on the biphenyl ring proximal to the N2 position. | Through-space interaction depends on the point of attachment of the trityl group. |

2D NMR Spectroscopy (NOESY):

Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful 2D NMR technique that detects through-space interactions between protons that are close to each other (typically within 5 Å). This is particularly useful for confirming the substitution pattern on the tetrazole ring. For the N2-isomer, NOE correlations would be expected between the protons of the trityl group and the protons on the biphenyl ring that are spatially close to the N2 position. Conversely, for the N1-isomer, these correlations would be observed with protons near the N1 position. This provides definitive, irrefutable evidence of the trityl group's location.

Caption: Analytical workflow for regioisomer identification.

Other Analytical Techniques

-

High-Performance Liquid Chromatography (HPLC): HPLC is the primary technique for separating the two regioisomers and quantifying their relative amounts. Due to differences in their polarity and three-dimensional shape, the N1 and N2 isomers will have different retention times on a suitable chromatographic column, allowing for their baseline separation and accurate determination of isomeric purity.

-

Mass Spectrometry (MS): While both isomers have the same molecular weight and will therefore not be differentiated by mass alone, MS is essential for confirming the identity of the compounds by providing an accurate mass measurement.

Synthetic Considerations and Regioisomeric Control

The formation of the N2-Trityl Olmesartan acid as the major product is a consequence of the inherent stability of this isomer. The alkylation of 5-substituted tetrazoles is a well-studied reaction, and the ratio of N1 to N2 products is influenced by factors such as the nature of the electrophile, the solvent, and the counterion. In the case of the bulky trityl group, steric hindrance and electronic factors favor its attachment at the N2 position.

While specific protocols for the targeted synthesis of the N1-isomer are not prevalent in the literature, its formation as a minor impurity is possible. Therefore, robust analytical methods to detect and quantify the N1-isomer are crucial for ensuring the quality of the Trityl Olmesartan intermediate.

Implications for Drug Development and Quality Control

The definitive structural characterization of the N2-Trityl Olmesartan acid as the correct intermediate has several important implications for drug development:

-

Process Consistency: A thorough understanding of the structure of the key intermediate allows for better control over the manufacturing process, ensuring batch-to-batch consistency.

-

Impurity Profiling: The N1-isomer should be considered a potential process-related impurity. Validated analytical methods are necessary to monitor and control its levels within acceptable limits as defined by regulatory agencies.

-

Reactivity and Stability: The different electronic and steric environments of the N1 and N2 isomers may influence their stability and reactivity in the subsequent deprotection step. While not extensively documented in the public domain, it is plausible that the deprotection kinetics and the formation of byproducts could differ between the two isomers.

Conclusion

The structural elucidation of N1 and N2-Trityl Olmesartan acid regioisomers highlights the critical importance of rigorous analytical characterization in pharmaceutical development. The conclusive identification of the N2-isomer as the predominant species has corrected a long-standing misconception in the chemical literature. For researchers and scientists in the field, a comprehensive understanding of the spectroscopic differences, particularly in NMR, is essential for the accurate identification, quantification, and control of these regioisomers. This knowledge is fundamental to the development of a robust and well-controlled synthesis of Olmesartan, ultimately ensuring the quality and safety of this vital antihypertensive medication.

References

-

Dams, I., et al. (2015). Synthesis and Physicochemical Characterization of the Process-Related Impurities of Olmesartan Medoxomil. Do 5-(Biphenyl-2-yl)-1-triphenylmethyltetrazole Intermediates in Sartan Syntheses Exist? Molecules, 20(12), 21846-21867. [Link]

-

PubChem. (n.d.). Olmesartan. National Center for Biotechnology Information. [Link]

- Michel, M. C., et al. (2004). A review of the structural and functional features of olmesartan medoxomil, an angiotensin receptor blocker. Journal of hypertension. Supplement, 22(1), S3-S16.

-

National Center for Biotechnology Information. (2024). Olmesartan. In PubChem Compound Summary. [Link][1]

- Reddy, B. S., et al. (2011). Synthesis of related substances of olmesartan medoxomil, anti-hypertensive drug. Arkivoc, 2011(8), 266-277.

-

LookChem. (n.d.). N2-Trityl OlMesartan Acid. [Link]

-

Pharmaffiliates. (n.d.). olmesartan medoxomil and its Impurities. [Link][1][2]

-

Neuhaus, D., & Williamson, M. P. (2000). The Nuclear Overhauser Effect in Structural and Conformational Analysis (2nd ed.). Wiley-VCH.

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]

Sources

A Technical Guide to Trityl Protecting Group Chemistry in the Synthesis of Angiotensin II Receptor Blockers (Sartans)

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of complex active pharmaceutical ingredients (APIs) often necessitates a strategic sequence of protection and deprotection of reactive functional groups. In the industrial-scale manufacturing of sartans, a class of angiotensin II receptor blockers (ARBs), the tetrazole moiety is a critical pharmacophore that requires protection to prevent undesired side reactions. The triphenylmethyl (trityl) group has emerged as the protecting group of choice for this purpose, owing to its unique combination of steric bulk, stability under various reaction conditions, and facile, selective cleavage under mild acidic conditions. This in-depth guide provides a comprehensive analysis of the core principles and practical applications of trityl protecting group chemistry in the synthesis of leading sartan drugs such as losartan, valsartan, and irbesartan. We will explore the mechanistic underpinnings of protection and deprotection, detail field-proven protocols, and discuss the critical role of this strategy in enabling efficient, scalable, and high-yielding synthetic routes.

Introduction: The Synthetic Challenge of the Sartan Tetrazole

Sartans represent a cornerstone in the management of hypertension and cardiovascular diseases.[1][2] Their therapeutic action is derived from the specific antagonism of the angiotensin II type 1 (AT₁) receptor. A common structural feature across many prominent sartans—including losartan, valsartan, irbesartan, and candesartan—is the acidic 5-substituted-1H-tetrazole ring attached to a biphenyl scaffold.[1][3] This tetrazole ring is a bioisostere for a carboxylic acid group and is essential for receptor binding.

However, the acidic proton on the tetrazole ring (pKa ≈ 4.9) presents a significant challenge during synthesis. In the key C-N bond-forming step, where the biphenyl tetrazole core is alkylated with the sartan-specific side chain, the unprotected tetrazole anion is a potent nucleophile. This can lead to undesired N-alkylation, resulting in a mixture of regioisomers and significantly reducing the yield of the target molecule.[4] To circumvent this, a robust protecting group strategy is indispensable. The trityl group fulfills this role exceptionally.

The Trityl Group: An Ideal Guardian for the Tetrazole Moiety

The triphenylmethyl (trityl, Tr) group is a bulky protecting group renowned for its application in protecting alcohols, amines, and thiols.[5][6] Its utility in sartan synthesis stems from several key properties:

-

Steric Hindrance: The three phenyl rings provide a large steric shield, effectively blocking the nucleophilic nitrogen atoms of the tetrazole ring from participating in subsequent alkylation reactions.[5]

-

Acid Lability: The C-N bond of the N-trityl tetrazole is highly susceptible to cleavage under mild acidic conditions. This is due to the exceptional stability of the resulting triphenylmethyl carbocation (trityl cation), which is extensively stabilized by resonance across the three phenyl rings.[5]

-

Base and Nucleophile Stability: The trityl group is stable to the basic and nucleophilic conditions typically employed in the crucial alkylation step of sartan synthesis.[2]

-

Crystallinity: Trityl-protected intermediates are often crystalline solids, which facilitates purification by recrystallization, a critical advantage in large-scale industrial production.

The Core Synthetic Workflow: A Mechanistic Perspective

The application of the trityl group in sartan synthesis follows a logical and efficient three-stage workflow: Protection, Alkylation, and Deprotection.

Stage 1: Trityl Protection of the Biphenyl Tetrazole

The synthesis typically begins with the formation of the 5-phenyltetrazole core, which is then coupled to form the biphenyl structure. The key protection step involves the reaction of the 5-(biphenyl)-1H-tetrazole intermediate with trityl chloride (TrCl) in the presence of a non-nucleophilic base.

Mechanism of Protection: The reaction proceeds via an Sₙ1-like mechanism. The base, typically triethylamine (TEA) or pyridine, deprotonates the acidic tetrazole ring to form the tetrazolate anion. Simultaneously, trityl chloride can dissociate to a small extent to form the highly stable trityl cation. The tetrazolate anion then acts as a nucleophile, attacking the trityl cation to form the N-protected intermediate. The base also serves to neutralize the HCl generated during the reaction.[5]

Caption: Mechanism of Trityl Protection.

Regioselectivity: Alkylation of the tetrazole ring can occur at the N1 or N2 position. While a mixture is often formed, the subsequent alkylation and deprotection steps typically lead to the same final product regardless of the initial trityl position, though reaction kinetics and intermediate stability can be affected.

Stage 2: Side-Chain Alkylation

With the tetrazole ring shielded, the focus shifts to the crucial C-N bond formation that introduces the specific side chain for each sartan. For example, in the synthesis of valsartan, the trityl-protected bromomethyl biphenyl tetrazole is reacted with the methyl ester of L-valine.[7][8]

This step highlights the necessity of the trityl group. Without it, the valine ester would readily alkylate one of the tetrazole nitrogens, leading to a complex mixture of byproducts and a drastic reduction in the overall yield.

| Sartan | Key Alkylating Agent Fragment | Typical Base | Solvent |

| Losartan | 2-Butyl-4-chloro-1H-imidazole-5-methanol | Potassium Hydroxide (KOH) | Toluene |

| Valsartan | L-Valine methyl ester | Sodium Hydride (NaH) or K₂CO₃ | Acetonitrile, DMF |

| Irbesartan | 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one | Potassium Hydroxide (KOH) | Acetone |

Table 1: Comparison of Alkylation Conditions for Different Sartans.[7][9][10][11]

Stage 3: Trityl Deprotection

The final step in liberating the active sartan molecule is the removal of the trityl group. This is almost universally achieved under mild acidic conditions.[2][12] The choice of acid and solvent system is critical to ensure complete deprotection without causing degradation of the final product.

Mechanism of Deprotection: The reaction is initiated by the protonation of one of the tetrazole nitrogen atoms by an acid (e.g., HCl, H₂SO₄).[5] This protonation weakens the C-N bond, facilitating its cleavage. The bond breaks heterolytically, releasing the final sartan product and the highly stable trityl cation. The cation is then quenched by water or the alcohol solvent to form triphenylmethanol, an insoluble byproduct that can often be easily removed by filtration.[13]

Caption: Mechanism of Acidic Trityl Deprotection.

Commonly used acidic systems include aqueous HCl or H₂SO₄ in solvents like tetrahydrofuran (THF), acetone, or methanol.[1][11][12] The reaction is typically performed at or slightly above room temperature.[12]

Experimental Protocols: A Practical Guide

The following protocols are illustrative examples based on established literature procedures. Researchers must adapt and optimize these conditions based on their specific substrates and equipment.

Protocol 1: Trityl Protection of 5-(4'-methylbiphenyl-2-yl)-1H-tetrazole

-

Materials: 5-(4'-methylbiphenyl-2-yl)-1H-tetrazole (1.0 equiv), Trityl Chloride (1.1 equiv), Triethylamine (1.5 equiv), Anhydrous Dichloromethane (DCM).

-

Procedure:

-

Suspend the tetrazole intermediate in anhydrous DCM under a nitrogen atmosphere.

-

Add triethylamine and stir until a clear solution is obtained.

-

Add trityl chloride portion-wise at room temperature.

-

Stir the reaction mixture for 12-16 hours. Monitor completion by TLC.

-

Upon completion, wash the reaction mixture sequentially with water, 1M HCl, and saturated brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

-

Protocol 2: Acidic Deprotection of Trityl-Losartan

-

Materials: Trityl-Losartan (1.0 equiv), Tetrahydrofuran (THF), 4N Sulfuric Acid (H₂SO₄).

-

Procedure:

-

Dissolve Trityl-Losartan in a mixture of THF and water (e.g., 1:1 v/v).

-

Add 4N H₂SO₄ dropwise while stirring at room temperature (20-25°C).[12]

-

Stir the mixture for 12-24 hours. The formation of a white precipitate (triphenylmethanol) indicates the progress of the reaction.[13]

-

Monitor reaction completion by HPLC or TLC.

-

Filter the reaction mixture to remove the triphenylmethanol byproduct.

-

Adjust the pH of the filtrate to basic (e.g., pH 12.5) with aqueous NaOH to precipitate any remaining impurities and prepare for salt formation if desired (e.g., Losartan Potassium).[12]

-

Extract the aqueous layer with an organic solvent (e.g., isopropyl acetate) to remove any non-polar impurities.

-

The aqueous solution containing the deprotected losartan can then be carried forward for final salt formation and isolation.

-

Conclusion and Industrial Perspective

The trityl group is more than just a protecting group in sartan synthesis; it is an enabling technology. Its strategic implementation allows for a convergent and highly efficient synthetic design, preventing the formation of problematic impurities and maximizing yields of the final API.[14] The robustness of the trityl group under alkylation conditions, coupled with its clean and selective removal under mild acidic conditions, makes it an ideal choice for industrial-scale manufacturing where process efficiency, purity, and cost-effectiveness are paramount. While alternative protecting groups and synthetic routes exist, the trityl-based strategy remains a dominant and field-proven method, integral to the production of these life-saving cardiovascular drugs.

References

- CN105017226A - Trityl Losartan synthesis method - Google P

-

Synthesis and Evaluation of [18F]FEtLos and [18F]AMBF3Los as Novel 18F-Labelled Losartan Derivatives for Molecular Imaging of Angiotensin II Type 1 Receptors - PMC - PubMed Central. (URL: [Link])

-

Efficient Synthesis of Losartan, A Nonpeptide Angiotensin II Receptor Antagonist. J. Org. Chem. (URL: [Link])

-

Trityl Valsartan BP EP USP CAS 195435-23-5 Manufacturers and Suppliers - Fengchen. (URL: [Link])

- LOSARTAN - New Drug Approvals. (URL: )

-

Trityl Protecting Group: Trityl Chloride Protection & Deprotection – - Total Synthesis. (URL: [Link])

-

A Review on Synthesis of Antihypertensive Sartan Drugs - SciSpace. (URL: [Link])

- WO2005023758A2 - Process for the preparation of losartan potassium form i - Google P